molecular formula C18H18N2O6S B6413376 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261941-87-0

2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6413376
CAS No.: 1261941-87-0
M. Wt: 390.4 g/mol
InChI Key: INNYOKTVWCAAHE-UHFFFAOYSA-N
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Description

2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a complex organic compound that features a nitro group, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-(piperidin-1-ylsulfonyl)aniline and 2-nitrobenzoic acid.

    Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation: The piperidine ring can be oxidized under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products

    Reduction: 2-Amino-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperidine ring.

Scientific Research Applications

2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its ability to inhibit enzymes and its structural properties make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-nitro-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c21-18(22)16-9-6-14(12-17(16)20(23)24)13-4-7-15(8-5-13)27(25,26)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNYOKTVWCAAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692396
Record name 3-Nitro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-87-0
Record name 3-Nitro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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